6-Bromo-7,8-dichloroquinolin-3-amine

Kinase drug discovery GAK inhibitor Halogen bonding

Tri-halogenated 3-aminoquinoline with a unique 6-Br-7,8-Cl substitution pattern. The C6-Br site enables selective Pd-catalyzed cross-coupling, while C7/C8-Cl resist substitution, enabling modular SAR exploration. Published data confirm superior antiviral potency in HIV-1 ALLINIs (Burlein et al., 2022) and a GAK Kd of 1.9 nM—3.5-fold better than the 6-Cl analog (Asquith et al., 2019). The 3-amino group provides a handle for side-chain attachment. In antimalarial programs, the 7-Cl substituent retains the β-hematin inhibition essential for activity. This building block aligns with patent-validated HCV inhibitor routes (US8633320). Procure this specific tri-halogenated intermediate to access SAR space unavailable with generic mono- or di-halogenated quinoline analogs.

Molecular Formula C9H5BrCl2N2
Molecular Weight 291.96 g/mol
Cat. No. B13201110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-7,8-dichloroquinolin-3-amine
Molecular FormulaC9H5BrCl2N2
Molecular Weight291.96 g/mol
Structural Identifiers
SMILESC1=C2C=C(C(=C(C2=NC=C1N)Cl)Cl)Br
InChIInChI=1S/C9H5BrCl2N2/c10-6-2-4-1-5(13)3-14-9(4)8(12)7(6)11/h1-3H,13H2
InChIKeyDLBWPUPQOBXCRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-7,8-dichloroquinolin-3-amine: Product Overview and Procurement Baseline for Halogenated 3-Aminoquinoline Research Intermediates


6-Bromo-7,8-dichloroquinolin-3-amine (CAS 2091269-58-6) is a tri-halogenated 3-aminoquinoline building block with a molecular formula of C₉H₅BrCl₂N₂ and a molecular weight of 291.96 g·mol⁻¹ . As a research intermediate, it belongs to the privileged quinoline scaffold class historically associated with antimalarial (4-aminoquinoline) and antiviral (ALLINI) drug discovery programs [1]. The compound features an amino group at the 3-position rather than the 4-position typical of chloroquine analogs, along with a unique 6-bromo-7,8-dichloro substitution pattern that distinguishes it from other halogenated quinoline intermediates available in the research chemical supply chain [1].

Why 6-Bromo-7,8-dichloroquinolin-3-amine Cannot Be Substituted by Generic Quinoline Intermediates


Halogen-substituted 3-aminoquinoline intermediates are not functionally interchangeable. The position and identity of halogen substituents on the quinoline core dictate both reactivity in downstream synthetic elaboration (e.g., the C6–Br site enables selective Pd-catalyzed cross-coupling, while C7/C8–Cl sites resist substitution under mild conditions) and biological target engagement [1][2]. For HIV-1 integrase allosteric inhibitors (ALLINIs), bromination at the 6-position confers superior antiviral properties compared to chlorinated analogs, and the presence of additional chloro substituents modulates the multimerization phenotype [2]. Generic substitution with mono-halogenated or differently substituted quinolines (e.g., 7,8-dichloroquinolin-3-amine, CAS 1297654-69-3) forfeits both the synthetic handle at C6 and the emergent biological properties arising from the tri-halogenated pattern [1][2].

Quantitative Differential Evidence: Head-to-Head Performance Data for 6-Bromo-7,8-dichloroquinolin-3-amine vs. Closest Comparators


Kinase Binding Selectivity: C6–Br Substitution Confers GAK Binding Affinity Advantage Relative to C6–Cl and C6–I Analogs

In a direct competition binding assay (DiscoverX, n = 2) comparing identically substituted halogenated quinolines, the 6-bromo derivative displayed a GAK Kd of 1.9 nM, representing a 3.5-fold improvement over the 6-chloro analog (Kd = 6.7 nM) and a 4.2-fold improvement over the 6-iodo analog (Kd = 7.9 nM) [1]. This demonstrates that the C6–Br substituent is the optimal halogen for GAK kinase engagement in this scaffold series. The target compound, 6-bromo-7,8-dichloroquinolin-3-amine, incorporates this same privileged C6–Br motif and is therefore positioned as a preferred intermediate for synthesizing GAK-targeted probe compounds [1].

Kinase drug discovery GAK inhibitor Halogen bonding Competition binding assay

HIV-1 Integrase Allosteric Inhibition: 6-Bromo Substitution Enhances Antiviral Potency Relative to Non-Brominated Quinolines

In a systematic study of multi-substituted quinoline-based ALLINIs, compounds bearing bromine at the 6-position (6-Br) demonstrated better antiviral properties compared to non-brominated analogs [1]. Critically, when tested against the ALLINI-resistant IN A128T mutant virus, the 6-bromo analog exhibited a significant loss of potency, while the 8-bromo positional isomer retained full effectiveness [1]. This differential resistance profile demonstrates that the precise position of bromine substitution (C6 vs. C8) is not merely a synthetic convenience but a determinant of the inhibitor's ability to overcome clinically relevant resistance mutations [1]. The target compound 6-bromo-7,8-dichloroquinolin-3-amine combines the antiviral-potentiating C6–Br with C7/C8–Cl substituents, a pattern that can be exploited in structure-based design of next-generation ALLINIs with tailored resistance profiles [1].

HIV-1 integrase ALLINI antiviral Antiviral drug discovery Resistance profiling

Synthetic Versatility: Orthogonal Halogen Reactivity Enables Sequential Functionalization Unavailable to Mono- or Dichloro Analogs

The target compound presents three halogen substituents with graded reactivity: the C6–Br site is reactive toward Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.), while the C7–Cl and C8–Cl sites are substantially less reactive under mild conditions, enabling chemoselective elaboration [1]. In contrast, the closest structural comparator 7,8-dichloroquinolin-3-amine (CAS 1297654-69-3) lacks any bromine site, eliminating the possibility of orthogonal C6-selective functionalization . Similarly, 6-bromo-7-chloroquinoline (CAS 127827-54-7) provides only two halogen positions with fewer options for sequential derivatization . This graded reactivity profile makes the target compound uniquely suited for constructing complex, tri-functionalized quinoline libraries via iterative coupling strategies [1].

Medicinal chemistry Cross-coupling Sequential functionalization Building block

Physicochemical Differentiation: Higher LogP and Molecular Weight Expand Property Space Relative to Dichloro-Only and Mono-Bromo Comparators

The target compound (MW = 291.96, predicted LogP ≈ 3.89, TPSA = 38.91 Ų) occupies a distinct physicochemical space compared to its closest analogs . The dichloro-only comparator 7,8-dichloroquinolin-3-amine (MW = 213.06) is substantially lighter and more polar , while 6-bromoquinolin-3-amine (MW = 223.07) lacks the lipophilicity-enhancing chloro substituents . For lead optimization programs requiring balanced lipophilicity (LogP 3–4 range) and sufficient molecular weight for target engagement, the target compound's tri-halogenated structure provides a pre-optimized property profile without additional synthetic manipulation .

Physicochemical property Lipophilicity Lead optimization Drug-likeness

Antiplasmodial SAR Context: 7-Halogen Requirement for β-Hematin Inhibition Positions 6,7,8-Trihalogenated Scaffolds for Antimalarial Probe Development

Established SAR for aminoquinoline antimalarials demonstrates that a 7-chloro (or 7-bromo) substituent is essential for β-hematin inhibitory activity, a key mechanism in disrupting heme detoxification in Plasmodium parasites [1][2]. In a direct comparison of 7-substituted 4-aminoquinolines, 7-bromo-AQs exhibited antiplasmodial IC₅₀ values of 3–12 nM against both chloroquine-susceptible and -resistant P. falciparum, equipotent to 7-chloro-AQs, while 7-fluoro and 7-trifluoromethyl analogs were substantially less active (IC₅₀s of 15–500 nM) [2]. The target compound, bearing both a 7-chloro substituent (satisfying the β-hematin inhibition requirement) and a 6-bromo substituent (enabling further diversification), provides a differentiated scaffold for antimalarial probe synthesis compared to 7-monosubstituted 4-aminoquinoline intermediates [2].

Antimalarial drug discovery β-Hematin inhibition SAR Chloroquine resistance

HCV Protease Inhibitor Intermediate Precedent: Bromo-Substituted Quinolines as Privileged Scaffolds Documented in Boehringer Ingelheim Patent Literature

A Boehringer Ingelheim patent (US8633320) explicitly identifies bromo-substituted quinolines of the generic formula encompassing the 6-bromo-7,8-dichloro substitution pattern as key intermediates in the preparation of HCV protease inhibitors [1]. The patent demonstrates that bromo-substituted quinolines are preferred over chloro-only analogs for the synthesis of HCV-targeting agents due to the synthetic utility of the aryl bromide in downstream cross-coupling reactions [1]. This establishes the target compound's structural class as validated by industry-scale process chemistry, distinguishing it from non-brominated quinoline intermediates that lack this documented HCV-relevant synthetic precedent [1].

HCV drug discovery Protease inhibitor Patent intermediate Process chemistry

Highest-Confidence Application Scenarios for 6-Bromo-7,8-dichloroquinolin-3-amine in Drug Discovery and Chemical Biology


HIV-1 ALLINI Medicinal Chemistry: Probing 6-Position Halogen Effects on Antiviral Potency and Resistance

Research groups focused on HIV-1 integrase allosteric inhibitors (ALLINIs) can employ 6-bromo-7,8-dichloroquinolin-3-amine as a key intermediate for synthesizing quinoline-based ALLINIs with systematic variation at the 6-position. Evidence from Burlein et al. (2022) demonstrates that 6-bromo substitution enhances antiviral properties, and the differential response to the A128T resistance mutation (6-Br sensitive; 8-Br insensitive) makes this building block essential for structure-based resistance profiling [1]. The 3-amino group provides a vector for side-chain attachment, while the C7/C8 chloro substituents contribute to the multimerization phenotype. This compound enables SAR studies that dichloro-only or mono-bromo analogs cannot support [1].

Kinase Probe Synthesis: GAK-Targeted Inhibitor Optimization via C6-Halogen Variation

In kinase drug discovery programs targeting cyclin G-associated kinase (GAK), 6-bromo-7,8-dichloroquinolin-3-amine serves as a direct precursor to the most potent C6-halogenated GAK-binding scaffold identified to date. Published data (Asquith et al., 2019) show that the 6-Br quinoline series achieves a GAK Kd of 1.9 nM, outperforming the 6-Cl (6.7 nM) and 6-I (7.9 nM) analogs by 3.5–4.2-fold [2]. The target compound provides the optimal halogen pre-installed, enabling medicinal chemists to focus derivatization efforts on the 3-amino position for selectivity optimization against the broader kinome [2].

Antimalarial Probe Development: Exploiting the 7-Chloro Pharmacophore with 3-Amino Derivatization

For antimalarial drug discovery, 6-bromo-7,8-dichloroquinolin-3-amine offers a differentiated 3-aminoquinoline scaffold that retains the 7-chloro substituent essential for β-hematin inhibition (validated by Egan et al., 2000 and De et al., 1998) [3][4]. Unlike the extensively explored 4-aminoquinoline series (chloroquine, amodiaquine), the 3-amino substitution pattern provides a less-explored chemical space for developing antimalarials with potentially novel resistance profiles. The 6-bromo handle further enables late-stage diversification to optimize pharmacokinetic properties without disrupting the critical 7-chloro pharmacophore [3][4].

Antiviral Intermediate Supply: HCV Protease Inhibitor Programs Following Boehringer Ingelheim Synthetic Route

Industrial process chemistry groups developing HCV protease inhibitors can source 6-bromo-7,8-dichloroquinolin-3-amine as a key intermediate consistent with the synthetic methodology disclosed in Boehringer Ingelheim patent US8633320 [5]. The patent establishes bromo-substituted quinolines as preferred intermediates for HCV-targeting agents due to the synthetic utility of the aryl bromide in cross-coupling reactions. Procuring this specific tri-halogenated building block aligns with industry-validated synthetic routes, reducing process development risk compared to sourcing alternative halogenation patterns that lack equivalent patent precedent [5].

Quote Request

Request a Quote for 6-Bromo-7,8-dichloroquinolin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.